

# CAS number and commercial suppliers of m-PEG7-thiol

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## Compound of Interest

Compound Name: *m*-PEG7-thiol

Cat. No.: B1591750

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## Technical Guide: m-PEG7-thiol (CAS: 651042-82-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG7-thiol**, a versatile polyethylene glycol (PEG) linker. It includes its chemical properties, commercial supplier information, and detailed experimental protocols for its application in bioconjugation and proteomics.

## Core Properties and Specifications

**m-PEG7-thiol**, with the CAS number 651042-82-9, is a hydrophilic linker widely utilized in biomedical research to enhance the solubility and stability of biomolecules.<sup>[1][2]</sup> Its structure consists of a methoxy-terminated polyethylene glycol chain with seven ethylene glycol units and a terminal thiol group.

Table 1: Chemical and Physical Properties of **m-PEG7-thiol**

Property	Value	References
CAS Number	651042-82-9	[2][3][4]
Molecular Formula	C15H32O7S	[3][4]
Molecular Weight	356.48 g/mol	[3][5]
Appearance	Colorless to light yellow liquid	[3]
Purity	Typically >95%	[2][4]
Solubility	Soluble in DMSO	[3]
Storage Conditions	-20°C for long-term storage	[2][4]

## Commercial Suppliers

**m-PEG7-thiol** is readily available from various commercial suppliers specializing in PEG linkers and reagents for bioconjugation. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of detailed quality control documentation.

Table 2: Commercial Suppliers of **m-PEG7-thiol**

Supplier	Product Name	Purity
MedChemExpress	m-PEG7-thiol	>98%
Fisher Scientific (eMolecules)	m-PEG7-thiol	90%
MedKoo Biosciences	m-PEG7-thiol	>98%
Smolecule	m-PEG7-thiol	Not specified
Glyco MindSynth	m-PEG7-thiol	95-98%

## Applications in Research and Drug Development

The terminal thiol group of **m-PEG7-thiol** is highly reactive towards maleimides, vinyl sulfones, and noble metal surfaces, making it a valuable tool for a range of applications.[2]

- **Bioconjugation:** The primary application of **m-PEG7-thiol** is the PEGylation of proteins, peptides, and other biomolecules. This process can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.
- **PROTACs:** As a flexible and hydrophilic linker, **m-PEG7-thiol** is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[3]</sup> PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
- **Hydrogel Formation:** The thiol group can participate in thiol-ene reactions to form crosslinked hydrogel networks for 3D cell culture and drug delivery applications.
- **Surface Modification:** **m-PEG7-thiol** can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and reduce non-specific protein adsorption.

## Experimental Protocols

The following protocols provide detailed methodologies for common applications of **m-PEG7-thiol**.

### Thiol-Maleimide Conjugation to a Protein

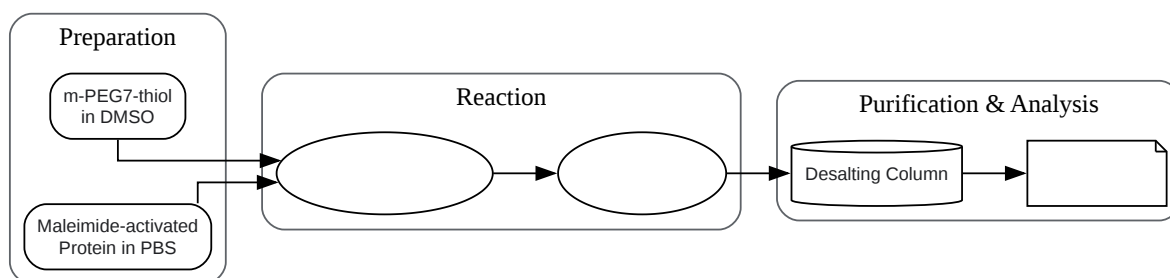
This protocol describes the conjugation of **m-PEG7-thiol** to a protein containing a reactive maleimide group.

Materials:

- Maleimide-activated protein
- **m-PEG7-thiol**
- Phosphate-buffered saline (PBS), pH 7.2-7.5
- Dimethyl sulfoxide (DMSO)
- Desalting column

Procedure:

- Prepare Protein Solution: Dissolve the maleimide-activated protein in PBS at a concentration of 1-5 mg/mL.
- Prepare **m-PEG7-thiol** Solution: Dissolve **m-PEG7-thiol** in DMSO to create a 10-20 mM stock solution.
- Reaction: Add a 10- to 20-fold molar excess of the **m-PEG7-thiol** solution to the protein solution.
- Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
- Purification: Remove the excess, unreacted **m-PEG7-thiol** and byproducts using a desalting column equilibrated with the desired buffer.
- Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.



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Caption: Workflow for Thiol-Maleimide Protein Conjugation.

## Synthesis of a PROTAC Linker Intermediate

This protocol outlines a general procedure for incorporating **m-PEG7-thiol** as a linker in the synthesis of a PROTAC. This example assumes the synthesis of an intermediate where the

thiol group of **m-PEG7-thiol** is reacted with a molecule containing a suitable electrophile, such as a maleimide or a leaving group.

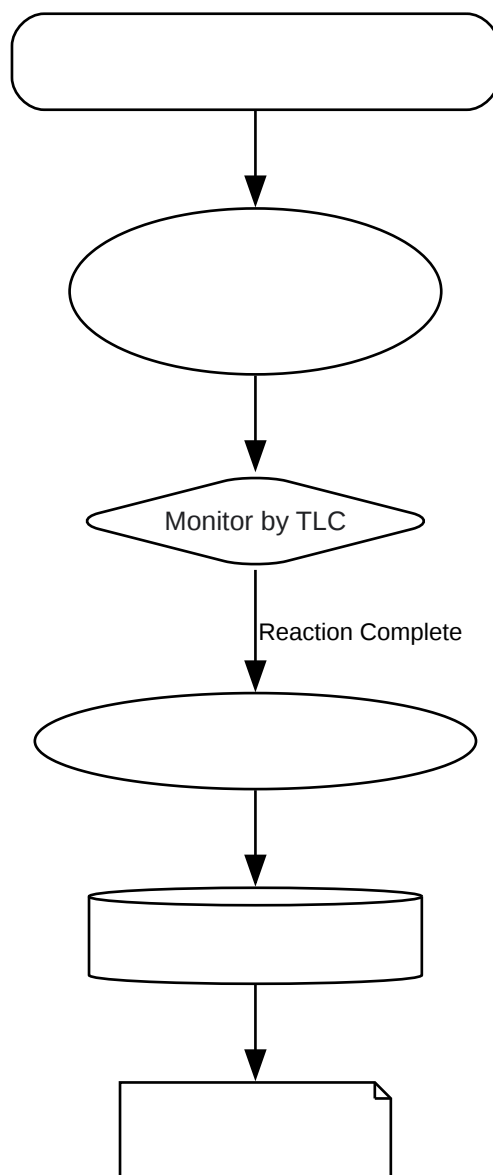
Materials:

- **m-PEG7-thiol**
- E3 Ligase Ligand with a reactive group (e.g., maleimide)
- Anhydrous, inert solvent (e.g., DMF or DCM)
- Inert gas atmosphere (e.g., Argon or Nitrogen)
- Stirring plate and magnetic stir bar
- Thin Layer Chromatography (TLC) plates
- Column chromatography supplies (silica gel, solvents)

Procedure:

- Setup: Assemble a dry reaction flask under an inert atmosphere.
- Dissolution: Dissolve the E3 ligase ligand containing the reactive group in the anhydrous solvent.
- Addition of **m-PEG7-thiol**: Add an equimolar amount or a slight excess of **m-PEG7-thiol** to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
- Workup: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
- Purification: Purify the resulting PROTAC linker intermediate by column chromatography to remove any unreacted starting materials and byproducts.

- Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

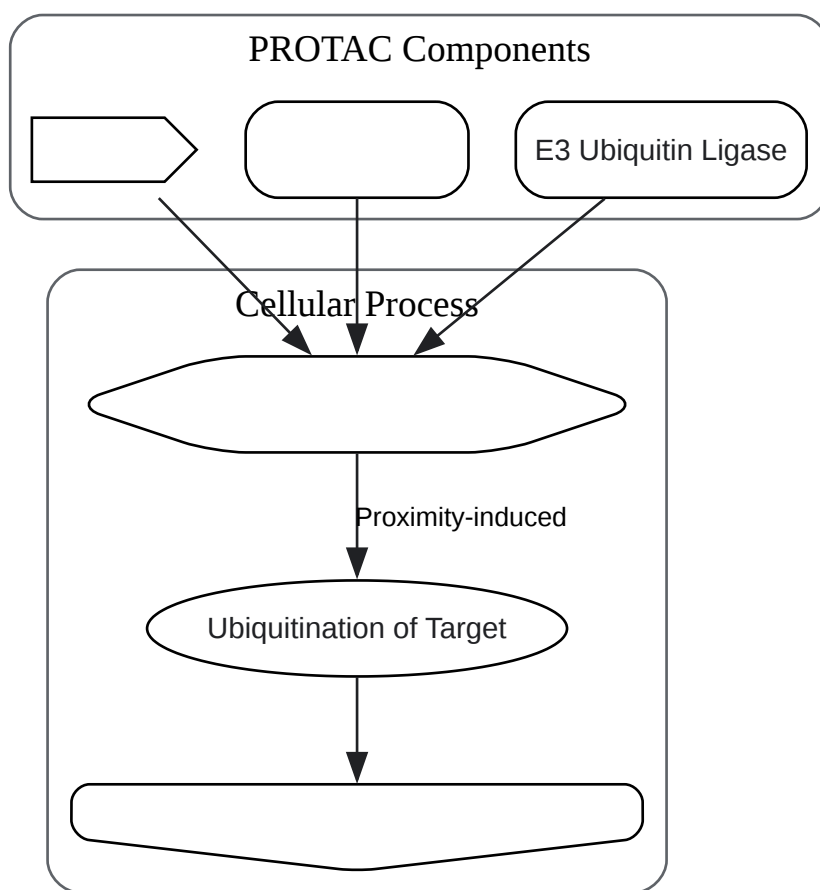


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Caption: Synthesis of a PROTAC Linker Intermediate.

## Signaling Pathways and Logical Relationships

The primary role of **m-PEG7-thiol** in the context of PROTACs is to bridge the interaction between a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.



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Caption: PROTAC Mechanism of Action.

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## References

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